Saquinavir is an HIV-1 protease inhibitor used in combination with [ritonavir] and other antiretrovirals for the treatment of human immunodeficiency virus-1 (HIV-1) infection. In 1995 it became the first protease inhibitor approved by the FDA, followed shortly by ritonavir in 1996, and remains in clinical use today due to a relatively benign adverse effect profile as compared to other antiretroviral therapies. While its efficacy was initially limited by exceptionally poor oral bioavailability (approximately 4%), its current indications require the co-administration of ritonavir - a potent enzyme inhibitor - that increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving antiviral activity.
Saquinavir is a Protease Inhibitor. The mechanism of action of saquinavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor.
Saquinavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Saquinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, can lead to clinically apparent acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with saquinavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Saquinavir is a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
An HIV protease inhibitor which acts as an analog of an HIV protease cleavage site. It is a highly specific inhibitor of HIV-1 and HIV-2 proteases, and also inhibits CYTOCHROME P-450 CYP3A.
See also: Saquinavir Mesylate (has salt form).
Saquinavir
CAS No.: 127779-20-8
Cat. No.: VC0002408
Molecular Formula: C38H50N6O5
Molecular Weight: 670.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127779-20-8 |
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Molecular Formula | C38H50N6O5 |
Molecular Weight | 670.8 g/mol |
IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
Standard InChI | InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1 |
Standard InChI Key | QWAXKHKRTORLEM-UGJKXSETSA-N |
Isomeric SMILES | CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Colorform | White crystalline solid Off-white to white very fine powde |
Melting Point | 349.84 °C |
Chemical Structure and Mechanism of Action
Molecular Architecture
Saquinavir mesylate (C38H50N6O5·CH4O3S) features a decahydroisoquinoline scaffold modified with tert-butyl and quinolinylcarbonyl-asparaginyl substituents, creating a transition-state analog of the HIV protease's natural Phe-Pro cleavage site . The methanesulfonate salt formulation enhances aqueous solubility to 2.22 mg/mL at 25°C, critical for oral bioavailability . X-ray crystallography reveals hydrogen bonding between saquinavir's hydroxyl group and Asp25/Asp25' catalytic dyad, complemented by hydrophobic interactions with Val82 and Ile84 residues .
Protease Inhibition Dynamics
Saquinavir competitively inhibits HIV-1 protease (Ki = 0.12 nM) through a two-step mechanism: initial rapid binding (kon = 4.5 × 10^5 M^-1s^-1) followed by slow isomerization (kiso = 0.003 s^-1) . Molecular dynamics simulations demonstrate preferential stabilization of the monoprotonated Asp25 state, maintaining three hydrogen bonds with the inhibitor versus twelve in diprotonated configurations . This protonation-dependent binding explains saquinavir's 4-fold reduced potency in serum-containing media (IC50 = 37.7 nM vs. 9.4 nM in serum-free conditions) .
Clinical Pharmacology
Pharmacokinetic Profile
Steady-state pharmacokinetics vary significantly between formulations and boosting regimens:
Regimen | AUC24h (ng·h/mL) | Cmin (ng/mL) | Cmax (ng/mL) |
---|---|---|---|
INVIRASE 600 mg tid | 2,598 | 79 | 456 |
Ritonavir-boosted 1000 mg bid | 38,170 | 433 | 2,987 |
Data derived from FDA labeling documents
Boosting with ritonavir 100 mg bid increases saquinavir exposure 14.7-fold through CYP3A4 inhibition, reducing first-pass metabolism . The drug exhibits extensive tissue distribution (Vd = 700 L) with 98% plasma protein binding, primarily to α1-acid glycoprotein . Cerebrospinal fluid penetration remains negligible (<1% plasma concentrations), limiting CNS efficacy .
Metabolic Pathways
Hepatic CYP3A4 mediates >90% of saquinavir metabolism, producing mono-/di-hydroxylated inactive metabolites . A mass balance study recovered 88% of radiolabeled drug in feces versus 1% in urine, indicating predominant biliary excretion . Clinically significant drug interactions occur with:
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CYP3A4 inducers: Rifampicin reduces saquinavir AUC by 80%
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CYP3A4 substrates: Atorvastatin AUC increases 3.9-fold when coadministered
Therapeutic Applications in HIV Management
Monotherapy Efficacy
Phase II trials of saquinavir monotherapy (3600-7200 mg/day) demonstrated:
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Viral load: 1.06-1.34 log10 copies/mL reduction (p<0.001 vs baseline)
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CD4+ counts: 72-121 cells/mm³ increase (p=0.002 at high dose)
Combination Therapy Protocols
Landmark ACTG 229 trial data (n=302) showed superior outcomes with triple therapy:
Parameter | SQV+ZDV+ddC | SQV+ZDV | ZDV+ddC |
---|---|---|---|
RNA reduction (log) | 1.58 | 0.97 | 0.55 |
CD4+ increase | +85 | +50 | +29 |
Clinical progression | 11% | 19% | 27% |
Adapted from clinical trial data
Modern boosted regimens (saquinavir/ritonavir 1000/100 mg bid) achieve 90% virologic suppression (<50 copies/mL) at 48 weeks in treatment-naïve patients .
Resistance Mechanisms and Viral Evolution
Primary Resistance Mutations
Longitudinal genotyping identifies mutation accumulation patterns:
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Early stage: L10I, G48V (3-6 months)
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Intermediate: I54L, A71V (6-12 months)
Crystallographic data reveal G48V induces steric hindrance reducing binding affinity 8-fold, while L90M alters hydrophobic pocket geometry . Crucially, saquinavir-resistant strains maintain susceptibility to ritonavir (FC <2) and indinavir (FC <4) .
Resistance Prevention Strategies
Pharmacodynamic modeling supports:
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Minimum trough concentration: >100 ng/mL (unboosted)
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Adherence thresholds: >95% dose compliance
Adverse Effect Profile
Common Adverse Events
Pooled safety data (n=1,203) show dose-dependent effects:
Event | 3600 mg/day | 7200 mg/day |
---|---|---|
Nausea | 28% | 45% |
Diarrhea | 22% | 38% |
ALT elevation | 15% | 27% |
Hypertriglyceridemia | 18% | 34% |
Composite data from phase III trials
Management Strategies
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GI effects: Take with high-fat meals (AUC ↑ 331%)
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Hepatotoxicity: Monthly LFT monitoring until stable
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Lipid abnormalities: Pravastatin (20 mg/day) preferred statin
Emerging Therapeutic Applications
Antiviral Repurposing for SARS-CoV-2
Molecular docking studies identify saquinavir as a potential:
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NSP14 inhibitor: Binding energy -8.7 kcal/mol at exoribonuclease active site
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RdRp complex disruptor: Kd = 12.3 μM for NSP12-NSP7-NSP8 interface
In vitro models demonstrate 68% reduction in SARS-CoV-2 replication at 10 μM, synergizing with remdesivir (CI=0.52) .
Oncology Applications
Preclinical data support antineoplastic effects through:
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NF-κB inhibition: IC50 = 5.2 μM in lymphoma cells
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Proteasome suppression: 20S chymotrypsin-like activity reduced 73% at 25 μM
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Chemosensitization: 3.8-fold increase in doxorubicin cytotoxicity (MCF-7 cells)
Phase I trials (NCT04387630) explore 1200 mg bid dosing with gemcitabine in pancreatic cancer .
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